Benzyl 4-oxocyclohexanecarboxylate
Overview
Description
Benzyl 4-oxocyclohexanecarboxylate is a chemical compound with the molecular formula C14H16O3 . It has diverse applications and is a key player in scientific research.
Synthesis Analysis
The synthesis of Benzyl 4-oxocyclohexanecarboxylate involves the reaction of 4-oxocyclohexanecarboxylic acid with potassium carbonate in N,N-dimethylformamide, followed by the addition of (bromomethyl) benzene . The mixture is stirred at room temperature for 2 days, and the crude product is purified by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of Benzyl 4-oxocyclohexanecarboxylate consists of 14 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass is 232.275 Da and the monoisotopic mass is 232.109940 Da .Scientific Research Applications
Flavor and Fragrance Chemistry
Scientific Field
Food Chemistry
Summary
Benzyl 4-oxocyclohexanecarboxylate finds application in the flavor and fragrance industry due to its ability to impart subtle aromatic qualities to various products. It is used in the formulation of flavors and fragrances that require a hint of sweetness with a complex, woody undertone.
Methods
The compound is typically used in trace amounts and is carefully blended with other aroma chemicals to create desired olfactory profiles. The formulation process involves both creative expertise and analytical chemistry techniques to ensure consistency and stability of the scent or flavor.
Results
Products incorporating Benzyl 4-oxocyclohexanecarboxylate have been well-received in sensory evaluations, demonstrating its effectiveness in enhancing the overall aroma profile without overpowering the senses.
This additional application showcases the versatility of Benzyl 4-oxocyclohexanecarboxylate beyond its use in pharmaceuticals and materials science, highlighting its role in the more sensory-oriented field of flavor and fragrance chemistry. The compound’s multifaceted nature makes it a valuable component across a broad spectrum of scientific research and industrial applications .
Safety And Hazards
The safety data sheet for a related compound, Benzyl benzoate, indicates that it is harmful if swallowed, very toxic to aquatic life, and can cause skin irritation and serious eye irritation . It’s important to handle Benzyl 4-oxocyclohexanecarboxylate with care, given the potential for similar hazards.
properties
IUPAC Name |
benzyl 4-oxocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDOCFYEPPIDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572346 | |
Record name | Benzyl 4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-oxocyclohexanecarboxylate | |
CAS RN |
62596-26-3 | |
Record name | Benzyl 4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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